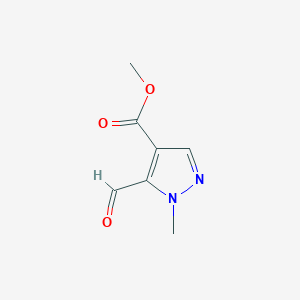
methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate derivatives. Specifically, compound 13 exhibited remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies suggest that compound 13 interacts favorably with Lm-PTR1, a potential drug target in Leishmania.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a major global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15, in particular, achieved 90.4% suppression, highlighting its potential as an antimalarial agent .
Antioxidant and Herbicidal Activities
While not directly investigated for this compound, pyrazoles are known for their antioxidant and herbicidal effects. Researchers could explore these aspects to uncover potential applications.
properties
IUPAC Name |
methyl 5-formyl-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-6(4-10)5(3-8-9)7(11)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYCGJKLDYTBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-formyl-1-methyl-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)
![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)
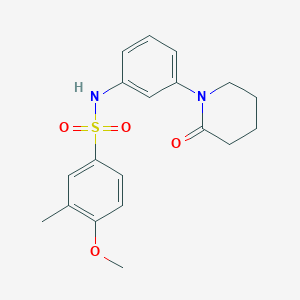
![1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2438847.png)
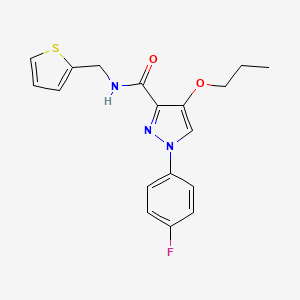
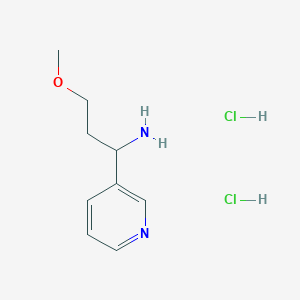
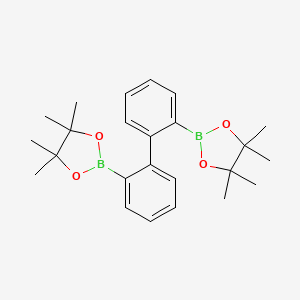
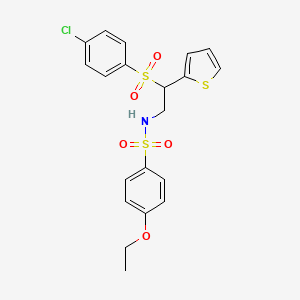

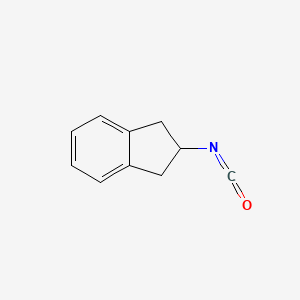
![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)
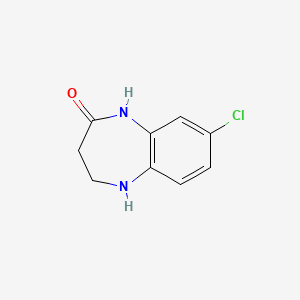
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)
